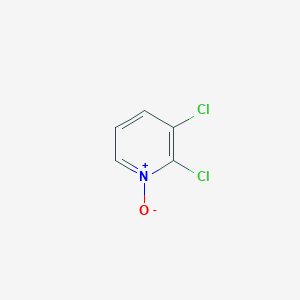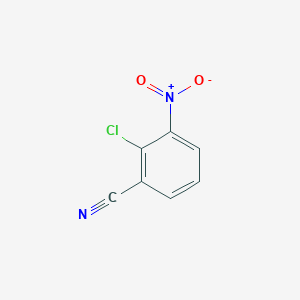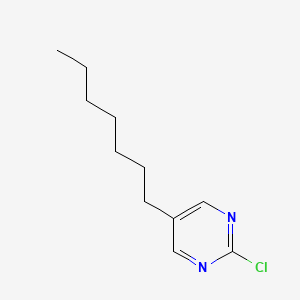
2-Chloro-5-heptylpyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enhancing Antitumor Activity
2-Chloro-5-heptylpyrimidine, through its structural analogs, has shown potential in enhancing the antitumor activity of fluoropyrimidines. In a study by Takechi et al. (2002), the use of 5-chloro-2,4-dihydroxypyridine (CDHP) was evaluated to inhibit dihydropyrimidine dehydrogenase (DPD) and enhance the antitumor activity of 5-fluorouracil (5-FU) in human tumor cells. The study found that CDHP significantly enhanced 5-FU cytotoxicity in certain tumor cell lines, suggesting that CDHP, a compound structurally related to 2-Chloro-5-heptylpyrimidine, might be effective in improving fluoropyrimidine-based cancer treatments (Takechi et al., 2002).
Potential in Antiviral Applications
2-Chloro-5-heptylpyrimidine derivatives have also been explored for their antiviral properties. Hocková et al. (2003) synthesized and studied 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which included derivatives of 2-Chloro-5-heptylpyrimidine. They found that these compounds, particularly the 5-halogen-substituted derivatives, displayed significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Use in Oral Chemotherapy Regimens
The analogs of 2-Chloro-5-heptylpyrimidine have been used in oral chemotherapy regimens. Chu et al. (2004) studied the oral fluoropyrimidine S-1, which contains a dihydropyrimidine dehydrogenase inhibitor (CDHP), structurally similar to 2-Chloro-5-heptylpyrimidine. The study aimed to assess the feasibility of S-1 in treating advanced malignancies and found that it showed potential in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).
Propriétés
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-heptylpyrimidine | |
CAS RN |
221641-56-1 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



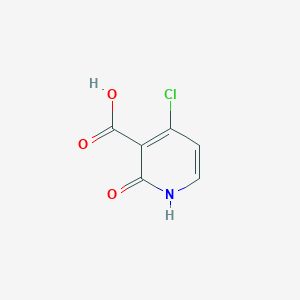
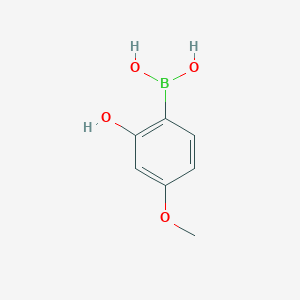
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
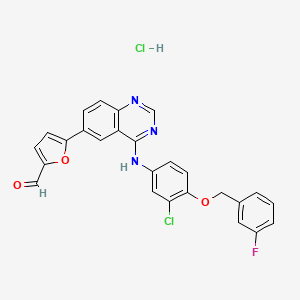

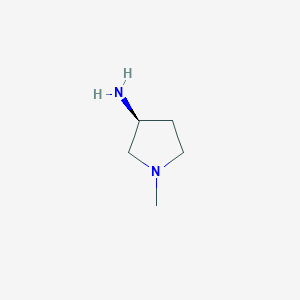
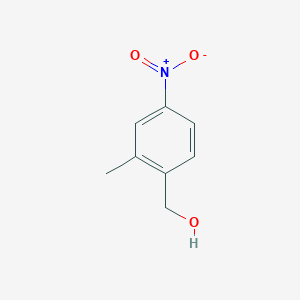
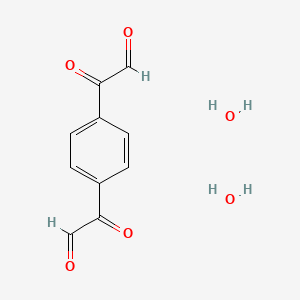

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

